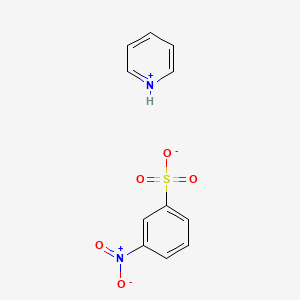

Pyridinium 3-nitrobenzenesulfonate

Descripción

Significance of Pyridinium (B92312) Salts in Organic Synthesis and Catalysis

Pyridinium salts, which are derivatives of pyridine (B92270), are a cornerstone in organic chemistry. wikipedia.org Their importance is rooted in their versatile chemical reactivity. rsc.orgresearchgate.net The positively charged pyridinium ring makes them effective in several applications:

Reagents and Intermediates: Pyridine's basic nitrogen atom readily reacts with acids to form pyridinium salts. wikipedia.org This formation is often an indicator of reaction progress, as the resulting salts may precipitate out of the organic solvent. wikipedia.org N-alkylpyridinium salts, in particular, serve as electrophiles in synthetic organic chemistry. wikipedia.org

Catalysis: Pyridinium salts are integral to the preparation of ionic liquids, which are valued for their high chemical stability and wide electrochemical window. chemscene.com These ionic liquids function as solvents and catalysts in organic synthesis, where they can stabilize reactive intermediates, leading to improved reaction yields and selectivity. chemscene.com In coordination chemistry, the nitrogen atom in the pyridine ring can form complexes with transition metals, a key aspect in catalytic processes. youtube.com

Diverse Applications: The applications of pyridinium salts are extensive, ranging from their use in the synthesis of bioactive pharmaceuticals and natural products to materials science. rsc.org They are also investigated for biomedical applications like drug delivery and tissue engineering due to their biocompatibility. chemscene.com

Role of Arenesulfonates in Chemical Transformations

Arenesulfonates, the anionic component of Pyridinium 3-nitrobenzenesulfonate, are also highly significant in organic chemistry. They are derivatives of arenesulfonic acids and are recognized for their utility as leaving groups and in cross-coupling reactions.

Leaving Groups: In nucleophilic substitution reactions, arenesulfonates are effective leaving groups. Studies have investigated the mechanisms of such reactions, for instance, the S_N2 reaction of cumyl arenesulfonates with anilines. rsc.orgrsc.org

Cross-Coupling Reactions: Aryl arenesulfonates are valuable partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.org This is significant because aryl arenesulfonates, like aryl tosylates, are often more cost-effective and easier to handle than other substrates like aryl triflates. organic-chemistry.org Research has led to the development of catalyst systems that are effective for a variety of substrates under mild conditions, expanding the utility of these reactions for forming carbon-carbon bonds. organic-chemistry.org Imidazolylsulfonates, another class of arenesulfonates, also participate as electrophilic partners in palladium-mediated cross-coupling reactions, offering a stable and reactive alternative to triflates. acs.org

Propiedades

IUPAC Name |

3-nitrobenzenesulfonate;pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S.C5H5N/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;1-2-4-6-5-3-1/h1-4H,(H,10,11,12);1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZFZXZRKPNZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[NH+]C=C1.C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583481 | |

| Record name | Pyridin-1-ium 3-nitrobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84752-61-4 | |

| Record name | Pyridin-1-ium 3-nitrobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinium 3-Nitrobenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Research Trajectories for Pyridinium 3 Nitrobenzenesulfonate

Strategies for the Preparation of 3-Nitrobenzenesulfonic Acid

The primary precursor, 3-nitrobenzenesulfonic acid, is synthesized from nitrobenzene via electrophilic aromatic substitution.

The introduction of a sulfonic acid group onto the nitrobenzene ring is a classic example of electrophilic aromatic substitution. In this reaction, the electrophile is sulfur trioxide (SO₃). wikipedia.org Due to the strong electron-withdrawing and deactivating nature of the nitro (-NO₂) group, the benzene (B151609) ring is less reactive than benzene itself. The nitro group directs incoming electrophiles to the meta position. Consequently, the sulfonation of nitrobenzene predominantly yields 3-nitrobenzenesulfonic acid. wikipedia.orgprepchem.com

The reaction is typically carried out using fuming sulfuric acid (oleum), which is a solution of sulfur trioxide in concentrated sulfuric acid. prepchem.com The electrophilic SO₃ attacks the electron-rich aromatic ring, leading to the formation of a sigma complex (a resonance-stabilized carbocation intermediate), which then loses a proton to restore aromaticity and form the final product.

Optimizing the reaction conditions is crucial for maximizing the yield of 3-nitrobenzenesulfonic acid and minimizing the formation of byproducts, most notably bis(3-nitrophenyl) sulfone. prepchem.com Key parameters include temperature, reaction time, and the concentration of the sulfonating agent.

In a conventional approach, nitrobenzene is added to oleum (B3057394) (containing 25% free sulfur trioxide) and heated. The reaction is exothermic and the temperature is typically maintained between 100-115°C. prepchem.com The reaction is monitored until the smell of unreacted nitrobenzene is no longer present. prepchem.com

Modern approaches have sought to improve efficiency and safety. One such method involves using sulfur trioxide as the sulfonating agent in a microreactor, which allows for rapid reaction times (residence time less than 2 seconds) and high conversion rates under solvent-free conditions. google.com Another optimized process employs a sodium tungstate catalyst with sulfur trioxide, which significantly reduces the formation of the undesired sulfone byproduct and avoids residual sulfuric acid in the reaction system. google.com

Table 1: Comparison of Synthetic Conditions for 3-Nitrobenzenesulfonic Acid

| Method | Sulfonating Agent | Temperature | Catalyst | Key Outcomes |

|---|---|---|---|---|

| Conventional | Oleum (25% free SO₃) | 100-115°C | None | Standard procedure; potential for sulfone byproduct formation. prepchem.com |

| Catalytic | Sulfur Trioxide (SO₃) | 100-120°C | Sodium Tungstate | Greatly reduced byproduct formation; cleaner production. google.com |

Approaches to Pyridinium Moiety Formation in Salt Derivatives

The pyridinium cation is the other essential component of the target salt. Its formation is generally achieved through quaternization reactions.

The formation of a quaternary pyridinium salt involves the reaction of pyridine with an electrophile, typically an alkyl halide. This process, known as the Menshutkin reaction, is a bimolecular nucleophilic substitution (S_N2) reaction. The nitrogen atom of the pyridine ring acts as a nucleophile, using its lone pair of electrons to attack the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This results in a positively charged quaternary nitrogen center.

The efficiency of quaternization can be influenced by the reaction conditions. Polar aprotic solvents are often favored. rsc.org Various methods have been developed to carry out these reactions, including conventional heating, microwave irradiation, and ultrasound, with microwave-assisted synthesis often providing higher yields in shorter reaction times. rsc.org

Table 2: Overview of Pyridinium Salt Quaternization Methods

| Method | Typical Solvents | General Yield | General Reaction Time |

|---|---|---|---|

| Conventional Heating | Acetone, Acetonitrile, Benzene | Moderate to High | Hours to Days |

| Microwave Irradiation | Acetone | High to Excellent | Minutes |

| Ultrasound | Acetone | Higher than Conventional | Shorter than Conventional |

Pyridine as a Base and Solvent in Sulfonate Esterification

While not directly a method for forming the pyridinium salt with a sulfonate anion, the role of pyridine in related reactions, such as sulfonate esterification, highlights its chemical properties. Pyridine is widely used as a solvent and a base in organic synthesis. rsc.org

As a base, pyridine can neutralize acidic byproducts generated during a reaction, such as the hydrochloric acid formed when an alcohol reacts with a sulfonyl chloride. This drives the equilibrium towards the product side.

Furthermore, pyridine can act as a nucleophilic catalyst. It can react with a sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by an alcohol than the original sulfonyl chloride, thereby accelerating the rate of ester formation. wikipedia.org Its miscibility with water and its basic nature make it effective in these roles. wikipedia.org

Direct and Indirect Synthetic Routes to this compound

The formation of the final salt, this compound, is most directly achieved through an acid-base reaction.

An indirect route involves the separate synthesis of the two precursor components. First, 3-nitrobenzenesulfonic acid is prepared via the sulfonation of nitrobenzene as detailed in Section 2.1. prepchem.comnih.gov This acid is then isolated, often as its sodium salt, which can be converted back to the free acid. prepchem.com

The most direct synthetic route to the final salt involves reacting the prepared 3-nitrobenzenesulfonic acid directly with pyridine. In this straightforward acid-base neutralization, the acidic proton from the sulfonic acid group (-SO₃H) is transferred to the basic nitrogen atom of the pyridine molecule. This proton transfer results in the formation of the pyridinium cation (C₅H₅NH⁺) and the 3-nitrobenzenesulfonate anion (O₂N-C₆H₄-SO₃⁻), which combine to form the stable ionic salt, this compound.

Salt Formation via Acid-Base Reactions

The most direct method for synthesizing this compound is through a standard acid-base neutralization reaction. This involves the reaction of pyridine, a weak base, with 3-nitrobenzenesulfonic acid.

A general and effective method for the preparation of pyridinium sulfonate salts involves the simple mixing of the corresponding sulfonic acid and pyridine. nih.gov In a typical procedure, equimolar amounts of 3-nitrobenzenesulfonic acid and pyridine would be dissolved in a suitable solvent, such as ethanol. Heating the mixture facilitates the reaction, leading to the formation of a clear solution. Subsequent cooling and gradual evaporation of the solvent would then yield the crystalline this compound salt. nih.gov

The reaction can be represented as follows:

C₅H₅N + C₆H₅NO₅S → [C₅H₆N]⁺[C₆H₄NO₅S]⁻

This method is advantageous due to its simplicity, high atom economy, and the direct formation of the desired salt.

Multicomponent Synthesis Involving Nitrobenzenesulfonate Anion

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are a powerful tool in modern synthetic chemistry. While MCRs are widely used for the synthesis of complex heterocyclic structures, including highly substituted pyridines, their application for the direct synthesis of simple salts like this compound is less common.

However, it is conceivable to design a multicomponent reaction that incorporates the 3-nitrobenzenesulfonate anion. For instance, a reaction could involve pyridine or a pyridine-forming precursor, a source of the nitrobenzenesulfonate anion, and other components that would assemble into the final product. Research into multicomponent reactions has led to the synthesis of various pyridinium salts with diverse functionalities. For example, a sulfonated poly-4-vinyl pyridinium ionic liquid has been utilized as a catalyst in three-component reactions to synthesize complex spiro-indoline-pyrano[2,3-d]pyrimidines and -pyrazines. mdpi.com While this does not directly yield this compound, it demonstrates the integration of a sulfonate-containing pyridinium moiety within a multicomponent framework.

The direct one-pot synthesis of this compound via a multicomponent reaction remains a less explored area, with acid-base salt formation being the more conventional and straightforward approach.

Precursor Synthesis: 3-Nitrobenzenesulfonic Acid

The availability of 3-nitrobenzenesulfonic acid is a prerequisite for the synthesis of this compound. This precursor is typically prepared through the sulfonation of nitrobenzene.

The sulfonation of pyridine itself is a challenging reaction that requires harsh conditions, often leading to the formation of pyridine-3-sulfonic acid at high temperatures in the presence of a mercury catalyst. slideshare.net Therefore, the more common route to the anion needed for our target compound is the direct sulfonation of nitrobenzene.

Several methods exist for the sulfonation of nitrobenzene. One common laboratory-scale method involves the use of oleum (fuming sulfuric acid). In this process, nitrobenzene is added to oleum, and the mixture is heated. vaia.com The reaction progress is monitored until the smell of nitrobenzene is no longer detectable. The product, 3-nitrobenzenesulfonic acid, is then typically isolated as its sodium salt by adding sodium chloride to the reaction mixture, which causes the sodium 3-nitrobenzenesulfonate to precipitate. The free acid can then be regenerated by treatment with a strong acid. vaia.com

An alternative approach involves the use of sulfur trioxide (SO₃) as the sulfonating agent, often in the presence of a catalyst. For example, a method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation using sodium tungstate as a catalyst and sulfur trioxide as the sulfonating agent has been reported. nih.gov This method is described as having a high yield and producing a high-purity product.

The reaction conditions for the sulfonation of nitrobenzene can be summarized as follows:

| Sulfonating Agent | Catalyst | Temperature | Key Observations |

| Oleum (H₂SO₄·SO₃) | None | High Temperature | Vigorous reaction, requires careful temperature control. |

| Sulfur Trioxide (SO₃) | Sodium Tungstate | 80-120 °C | High yield and purity of the sodium salt. |

Advanced Structural Elucidation and Solid State Chemistry

Single-Crystal X-ray Diffraction Analysis of Pyridinium (B92312) 3-Nitrobenzenesulfonate and Analogues

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. grafiati.com

The analysis of an analogue, 4-(2-Nitrobenzenesulfonamido)pyridinium nitrate, shows it crystallizes in the orthorhombic system with the space group Pna2₁ at a temperature of 113 K. researchgate.net The unit cell parameters for this analogue were determined to be a = 14.716 Å, b = 8.6671 Å, and c = 21.941 Å, with a volume of 2798.5 ų. researchgate.net Another related compound, Pyridinium 3-nitrobenzoate–3-nitrobenzoic acid (1/1), crystallizes in the monoclinic crystal system with the space group Pc. nih.gov

For a comparative view, the crystallographic parameters of these analogues are presented in the table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 4-(2-Nitrobenzenesulfonamido)pyridinium nitrate researchgate.net | Orthorhombic | Pna2₁ | 14.716 | 8.6671 | 21.941 | 90 | 90 | 90 | 2798.5 | 8 |

| Pyridinium 3-nitrobenzoate–3-nitrobenzoic acid (1/1) nih.gov | Monoclinic | Pc | - | - | - | 90 | - | 90 | - | - |

In the crystal structure of 4-(2-Nitrobenzenesulfonamido)pyridinium nitrate, there are two molecules present in the asymmetric unit. researchgate.net The bond distances within the sulfonamide group (C—N) are approximately 1.389 Å and 1.382 Å, which suggests a degree of conjugation between the sulfonamide nitrogen atom's electrons and the pyridinium ring. researchgate.net

For the Pyridinium 3-nitrobenzoate–3-nitrobenzoic acid co-crystal, the benzoic acid molecule and the benzoate (B1203000) anion are nearly coplanar, with a dihedral angle of 1.16°. nih.gov The dihedral angle between the pyridinium cation and the 3-nitrobenzoic acid molecule is 99.99°, while the angle between the pyridinium cation and the 3-nitrobenzoate anion is 99.58°. nih.gov

| Compound | Interacting Moieties | Dihedral Angle (°) |

| Pyridinium 3-nitrobenzoate–3-nitrobenzoic acid (1/1) nih.gov | Benzoic acid & Benzoate anion | 1.16 |

| Pyridinium & 3-Nitrobenzoic acid | 99.99 | |

| Pyridinium & 3-Nitrobenzoate anion | 99.58 |

The stability of the crystal structures of pyridinium salts is significantly influenced by non-covalent interactions such as hydrogen bonding and π-π stacking. rsc.org In the case of 4-(2-Nitrobenzenesulfonamido)pyridinium nitrate, the crystal structure is stabilized by N—H···O hydrogen bonds. researchgate.net

Similarly, for Pyridinium 3-nitrobenzoate–3-nitrobenzoic acid, a combination of hydrogen bonding and π-π interactions dictates the long-range order of the crystal. nih.govnsf.gov Distinct hydrogen bonds are formed between the pyridinium and benzoate ions (N—H···O) and between the acid and benzoate moieties (O—H···O). nih.govnsf.gov Specifically, the protonated pyridinium cation forms a hydrogen bond with an oxygen atom of the carboxylate group at a distance of 1.81 Å. nih.gov The π-π stacking interactions are observed between the benzoate anions and between the benzoic acid molecules, with distances ranging from approximately 3.3 to 3.5 Å. nih.gov These interactions often involve the nitro groups and the aromatic rings. nih.gov

In a broader context, the interplay between hydrogen bonding and π-π stacking is crucial for molecular self-assembly. rsc.org Hydrogen bonds can influence the electron density of aromatic rings, which in turn affects the strength of π-π stacking interactions. rsc.orgrsc.org In some systems, such as 4-aminopyridinium (B8673708) hydrogen (9-phosphonononyl)phosphonate, cations are connected to anions through charge-supported N—H···O hydrogen bonds, and the pyridinium rings exhibit parallel displaced face-to-face π-π stacking. nih.gov

In 4-(2-Nitrobenzenesulfonamido)pyridinium nitrate, all bond distances are reported to be within normal values. researchgate.net The C—N bond distances in the sulfonamide group are 1.389 (3) Å and 1.382 (3) Å. researchgate.net

The table below provides a general overview of bond lengths and angles for the pyridinium cation based on computational studies.

| Parameter | Value |

| Pyridinium Cation Bond Lengths (Å) | |

| C-C | ~1.39 |

| C-N | ~1.34 |

| **Pyridinium Cation Bond Angles (°) ** | |

| C-C-C | ~118-120 |

| C-N-C | ~117 |

| C-C-N | ~121-122 |

| Note: These are generalized values from computational models of pyridine (B92270) and may vary slightly in the specific crystal structure of Pyridinium 3-nitrobenzenesulfonate. |

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are essential for confirming the structure of newly synthesized compounds.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic compounds, including pyridinium salts. nih.gov While specific NMR data for this compound was not available in the provided search results, data for the constituent ions and related structures can provide insight.

For the 3-nitrobenzenesulfonate anion (in its sodium salt form), characteristic peaks in the ¹H NMR spectrum would be expected in the aromatic region. nih.govchemicalbook.com Similarly, the ¹³C NMR spectrum would show distinct signals for the carbon atoms of the benzene (B151609) ring. nih.govnih.gov

The pyridinium cation also exhibits characteristic NMR signals. nih.gov In ¹H NMR, the protons on the pyridinium ring are typically shifted downfield due to the positive charge on the nitrogen atom. chemicalbook.com ¹³C NMR spectra of pyridinium compounds show signals corresponding to the five unique carbon atoms in the ring. nih.govresearchgate.net

The following table summarizes the expected chemical shift ranges for the pyridinium cation and the 3-nitrobenzenesulfonate anion based on general knowledge and data from related compounds.

| Moiety | Nucleus | Expected Chemical Shift (ppm) |

| Pyridinium Cation nih.govchemicalbook.com | ¹H | 7.5 - 9.0 |

| ¹³C | 120 - 150 | |

| 3-Nitrobenzenesulfonate Anion nih.govchemicalbook.comnih.gov | ¹H | 7.5 - 8.8 |

| ¹³C | 120 - 150 |

Note: The exact chemical shifts for this compound would depend on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is a composite of the vibrational modes of its two constituent ions: the pyridinium cation and the 3-nitrobenzenesulfonate anion.

The formation of the pyridinium cation from pyridine results in notable changes in the IR spectrum. The quaternization of the nitrogen atom alters the aromaticity of the pyridine ring, which is reflected in shifts in the C-H and ring stretching vibrations. pw.edu.pl The aromatic C-H stretching vibrations in pyridinium salts are typically observed in the region of 3150-3000 cm⁻¹. pw.edu.pl Furthermore, the characteristic C=C and C=N ring stretching vibrations, which occur in the 1650-1400 cm⁻¹ range, are also influenced by the positive charge on the nitrogen atom. pw.edu.pl The presence of strong Brønsted acid sites in pyridinium-containing compounds can be identified by a band around 1540 cm⁻¹. researchgate.net

The 3-nitrobenzenesulfonate anion contributes several distinct and strong absorption bands to the spectrum. The nitro group (NO₂) is characterized by strong asymmetric and symmetric stretching vibrations. The asymmetric N-O stretching typically appears in the 1550-1500 cm⁻¹ range, while the symmetric stretch is found at lower wavenumbers. researchgate.net The sulfonate group (SO₃⁻) also has characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the S=O bonds are prominent and are expected in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.

The table below summarizes the principal IR absorption bands anticipated for this compound, allowing for the identification of its key functional groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Ion |

| 3150 - 3000 | Aromatic C-H Stretch | Pyridinium Ring | Cation |

| 1650 - 1480 | C=C, C=N Ring Stretch | Pyridinium Ring | Cation |

| 1550 - 1500 | Asymmetric N-O Stretch | Nitro Group | Anion |

| 1365 - 1345 | Symmetric N-O Stretch | Nitro Group | Anion |

| 1260 - 1150 | Asymmetric S=O Stretch | Sulfonate Group | Anion |

| 1070 - 1030 | Symmetric S=O Stretch | Sulfonate Group | Anion |

This table is generated based on typical infrared absorption frequencies for the specified functional groups. pw.edu.plresearchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 5-10 nm of a material's surface. wikipedia.org For an ionic compound like this compound, XPS is invaluable for confirming the presence and oxidation states of its constituent elements (Carbon, Nitrogen, Oxygen, Sulfur).

Pyridinium Cation Analysis:

N 1s: The nitrogen atom in the pyridinium cation carries a formal positive charge. This results in a higher binding energy for the N 1s core level compared to a neutral pyridine nitrogen. This positively charged nitrogen (N⁺) in a pyridinium ring typically shows a peak around 401 eV, which is distinct from uncharged amine or imine nitrogens. researchgate.netnus.edu.sg

C 1s: The carbon atoms within the pyridinium ring exhibit different chemical environments. nih.gov The carbon atoms directly bonded to the positively charged nitrogen (C-N⁺) are more electron-poor and thus appear at a higher binding energy than the other carbons in the ring. A reliable fitting model for the C 1s spectrum can differentiate between these carbons and any adventitious carbon on the surface. nih.gov

3-nitrobenzenesulfonate Anion Analysis:

S 2p: The sulfur atom is in its highest oxidation state (+6) within the sulfonate group (SO₃⁻). The S 2p spectrum will show a characteristic doublet (S 2p₃/₂ and S 2p₁/₂) with binding energies indicative of this high oxidation state, typically found in the range of 168-170 eV.

N 1s: The nitrogen in the nitro group (NO₂) is in a high oxidation state (formally +3 or +5 depending on the resonance structure considered). Its N 1s binding energy is expected to be significantly higher than that of amine nitrogen, often appearing in the range of 405-408 eV. This allows for clear differentiation from the pyridinium nitrogen.

O 1s: The oxygen atoms are present in two different functional groups: the sulfonate group and the nitro group. This will result in at least two distinct peaks or a broadened, asymmetric peak in the O 1s spectrum. The oxygens in the sulfonate group (S-O) and the nitro group (N-O) will have slightly different binding energies due to their different chemical environments.

The following table presents the expected core-level binding energies for the elements in this compound.

| Element | Core Level | Functional Group | Expected Binding Energy (eV) |

| Nitrogen | N 1s | Pyridinium (C-N⁺-C) | ~ 401.0 |

| Carbon | C 1s | Pyridinium Ring (C-N⁺, C-C) | ~ 285.0 - 286.5 |

| Sulfur | S 2p | Sulfonate (R-SO₃⁻) | ~ 168.0 - 170.0 |

| Nitrogen | N 1s | Nitro (R-NO₂) | ~ 405.0 - 408.0 |

| Oxygen | O 1s | Sulfonate (S=O) & Nitro (N=O) | ~ 532.0 - 534.0 |

This table is generated based on typical binding energies from XPS studies of pyridinium salts and compounds containing sulfonate and nitro groups. researchgate.netnus.edu.sgnih.gov

Catalytic Applications of Pyridinium 3 Nitrobenzenesulfonate and Analogues

Pyridinium (B92312) 3-Nitrobenzenesulfonate as a Brønsted Acid Catalyst

Pyridinium 3-nitrobenzenesulfonate is an organic salt that, by its nature, possesses Brønsted acidity due to the pyridinium cation. However, extensive research detailing its specific applications as a primary Brønsted acid catalyst in a wide array of organic transformations is not widely documented in publicly available scientific literature. The catalytic activity of pyridinium salts, in general, is an area of interest in organic synthesis, where they can participate in various reactions, including acting as radical precursors or in phase-transfer catalysis. acs.orgnih.gov

Catalytic Activity in Organic Transformations

While specific examples of this compound as a Brønsted acid catalyst are not extensively reported, the pyridinium moiety itself is a component of various catalytic systems. Generally, the acidity of the pyridinium ion can be utilized to activate substrates. For instance, in certain reactions, the proton from a pyridinium salt can protonate a functional group, enhancing its reactivity. However, detailed studies focusing solely on this compound for this purpose are limited. The scientific focus has more prominently been on other aspects of pyridinium salt chemistry or on the use of the nitrobenzenesulfonate anion with other cations.

Investigations into Acid Strength and Catalytic Efficiency

The acid strength of this compound is a composite of the acidity of the pyridinium cation and the basicity of the 3-nitrobenzenesulfonate anion. The pKa of pyridine (B92270) is approximately 5.25, meaning the pyridinium ion is a moderately strong acid. The 3-nitrobenzenesulfonate anion is the conjugate base of a strong acid, 3-nitrobenzenesulfonic acid, making it a very weak base. The pKa of the related p-nitrobenzenesulfonic acid has been reported to be -7.23, indicating its very strong acidic nature. lookchem.com This suggests that the resulting salt, this compound, would be expected to be an acidic compound.

Analogous Sulfonate Salts in Lewis Acid Catalysis

In contrast to the limited information on the Brønsted acidity of this compound, analogous sulfonate salts, particularly those involving lanthanide metals, have been investigated as effective Lewis acid catalysts.

Lanthanide(III) Nitrobenzenesulfonates as Lewis Acid Catalysts

Lanthanide(III) salts of nitrobenzenesulfonic acids, such as p-nitrobenzenesulfonic acid (nosylate) and m-nitrobenzenesulfonic acid, have been prepared and examined as Lewis acid catalysts. lookchem.com These catalysts are typically synthesized by the reaction of the corresponding lanthanide(III) oxide with the nitrobenzenesulfonic acid in water. lookchem.com The resulting lanthanide(III) nitrobenzenesulfonates are expected to be strong Lewis acids due to the electron-withdrawing nature of the nitrobenzenesulfonate group. lookchem.com This property makes them attractive for catalyzing a variety of organic reactions.

Application in Nitration of Aromatic Compounds and Acylation Reactions

A significant application of Lanthanide(III) nitrobenzenesulfonates is in the nitration of aromatic compounds. lookchem.com These catalysts have been shown to be effective for the nitration of benzene (B151609), toluene, xylenes, and other aromatic substrates using nitric acid. lookchem.com Research has shown a clear correlation between the ionic radius of the lanthanide(III) ion and the yield of the nitration reaction, with lighter lanthanides generally being more effective. lookchem.com For instance, lanthanum(III) nosylate (B8438820) has been found to be a more efficient catalyst for the nitration of p-xylene (B151628) compared to nosylate salts of heavier lanthanides. lookchem.com This trend is opposite to that observed for lanthanide(III) triflates, another class of Lewis acid catalysts. lookchem.com

| Lanthanide(III) Nosylate Catalyst | Substrate | Product | Yield (%) |

| La(Nos)₃ | p-Xylene | 2-Nitro-p-xylene | 95 |

| Ce(Nos)₃ | p-Xylene | 2-Nitro-p-xylene | 88 |

| Pr(Nos)₃ | p-Xylene | 2-Nitro-p-xylene | 85 |

| Nd(Nos)₃ | p-Xylene | 2-Nitro-p-xylene | 82 |

| Sm(Nos)₃ | p-Xylene | 2-Nitro-p-xylene | 75 |

| Eu(Nos)₃ | p-Xylene | 2-Nitro-p-xylene | 70 |

| Gd(Nos)₃ | p-Xylene | 2-Nitro-p-xylene | 65 |

| Tb(Nos)₃ | p-Xylene | 2-Nitro-p-xylene | 60 |

| Dy(Nos)₃ | p-Xylene | 2-Nitro-p-xylene | 55 |

| Ho(Nos)₃ | p-Xylene | 2-Nitro-p-xylene | 50 |

| Er(Nos)₃ | p-Xylene | 2-Nitro-p-xylene | 45 |

| Tm(Nos)₃ | p-Xylene | 2-Nitro-p-xylene | 40 |

| Yb(Nos)₃ | p-Xylene | 2-Nitro-p-xylene | 35 |

| Lu(Nos)₃ | p-Xylene | 2-Nitro-p-xylene | 30 |

Table 1: Nitration of p-xylene with various Lanthanide(III) nosylates. Data sourced from research on lanthanide(III) nosylates as new nitration catalysts. lookchem.com

While the application of lanthanide(III) nitrobenzenesulfonates in acylation reactions is less extensively documented, lanthanide ions, in general, are known to activate acyl phosphate (B84403) monoesters, suggesting their potential in catalyzing acylation reactions. nih.gov

Contributions to C–H Activation and Functionalization

The direct functionalization of otherwise inert C–H bonds represents a major goal in modern organic synthesis, offering more atom-economical and efficient routes to complex molecules. This compound and its analogues contribute to this field through distinct mechanisms involving either metal-mediated or photoinduced processes.

Pyridine-3-sulfonic Acid Ligands in Palladium-Catalyzed C(sp3)–H Olefination

While the olefination of C(sp2)–H bonds is well-established, the activation of less reactive C(sp3)–H bonds remains a significant challenge. Recent research has demonstrated that pyridine-based ligands can play a crucial role in promoting these difficult transformations.

Specifically, pyridine-3-sulfonic acid has been identified as a key component in a dual ligand system for a novel palladium-catalyzed annulation reaction. nih.gov This process involves the "stitching" of a dihaloarene to a gem-dimethyl group through two sequential β-C(sp3)–H arylation reactions. nih.gov The study found that a combination of an N-acyl glycine (B1666218) ligand and pyridine-3-sulfonic acid synergistically promotes the palladium-catalyzed sequence, leading to the formation of five-membered benzo-fused carbocycles. nih.gov This discovery is particularly noteworthy as it provides a solution for a previously unrealized C–H activation approach to these important structural motifs and was successfully applied in the synthesis of (±)-echinolactone D. nih.gov

Photoexcited Nitroarenes in Anaerobic C(sp3)–H Hydroxylation

A novel and sustainable approach to the hydroxylation of aliphatic C(sp3)–H bonds utilizes the unique photochemical properties of nitroarenes, such as the 3-nitrobenzenesulfonate anion. nih.govacs.orgchemrxiv.org This metal-free method is mediated by the photoexcited state of the nitroarene, which functions synergistically as both the C–H bond activator and the oxygen atom source. nih.govresearchgate.net

The proposed mechanism involves the following key steps:

Photoexcitation : The nitroarene absorbs light, promoting it to a triplet biradical excited state. nih.gov

Hydrogen Atom Transfer (HAT) : The photoexcited nitroarene abstracts a hydrogen atom from a C(sp3)–H bond of a hydrocarbon, generating an alkyl radical and an oxygen-centered radical intermediate. nih.govacs.org Kinetic isotope effect studies confirm that this HAT step is involved in the rate-limiting part of the reaction. nih.gov

Radical Recombination : The two radical species recombine to form an N-arylhydroxylamine ether intermediate. nih.govacs.orgresearchgate.net

Fragmentation : This intermediate spontaneously fragments, resulting in the desired alcohol product and regenerating a reduced form of the nitroarene. acs.orgchemrxiv.org

A major advantage of this protocol is its anaerobic nature, which prevents overoxidation of the alcohol product and allows for the functionalization of substrates containing oxidatively sensitive groups. nih.gov This makes the process highly atom-economical and cost-effective, as it avoids the need for external oxidants or transition metal catalysts. nih.govchemrxiv.org

Table 3: Mechanistic Overview of Photoexcited Nitroarene C–H Hydroxylation This table is interactive. You can sort and filter the data.

| Step | Description | Key Intermediate(s) | Significance | Reference(s) |

|---|---|---|---|---|

| 1. Photoexcitation | Nitroarene is excited to a triplet biradical state by light. | Triplet biradical nitroarene | Initiates the reaction sequence. | nih.gov |

| 2. HAT | Excited nitroarene abstracts a hydrogen from a C(sp3)–H bond. | Alkyl radical, dihydroxyaniline radical | C–H bond activation step. | nih.govacs.org |

| 3. Recombination | The generated radicals combine. | N-arylhydroxylamine ether | Forms the key intermediate for oxygen transfer. | nih.govresearchgate.net |

Utilization in Esterification and Sulfonylation Reactions

Pyridinium salts have found utility as mild acid catalysts in various organic transformations. The specific structure of this compound makes it relevant to both esterification and, more directly, sulfonylation reactions.

Catalytic Role in the Synthesis of Sulfonate Esters

The 3-nitrobenzenesulfonate moiety serves as a direct precursor for the synthesis of sulfonate esters, which are important intermediates in organic chemistry. Research has documented the preparation of various activated sulfonate esters, such as pentafluorophenyl 3-nitrobenzenesulfonate, directly from 3-nitrobenzenesulfonic acid.

While this compound itself can act as the reagent, the catalytic role of analogous pyridinium salts in esterification is also well-established. Pyridinium p-toluenesulfonate (PPTS) is a known mild acid catalyst, though it shows weak activity in standard esterification. However, studies on modified PPTS catalysts have shown that introducing an electron-withdrawing nitro group onto the pyridinium ring significantly enhances its catalytic activity. This increased acidity of the nitro-pyridinium cation improves its ability to promote the condensation reaction between carboxylic acids and alcohols. This suggests that this compound would be an effective catalyst for esterification reactions, benefiting from the enhanced acidity provided by the nitro group.

Enantioselective Esterification Processes

Extensive literature searches did not yield specific research findings on the application of this compound or its close structural analogues as catalysts in enantioselective esterification processes. The current body of scientific literature primarily focuses on the use of pyridinium salts in other types of enantioselective transformations, such as dearomatization, alkylation, and various carbon-carbon bond-forming reactions. nih.govnih.govrsc.orgresearchgate.netacs.orgnih.gov

While the kinetic resolution of alcohols and other chiral molecules through enantioselective esterification is a well-established field, the catalysts employed typically belong to other classes of compounds. These include enzymes, metal complexes, and specifically designed chiral organic molecules like derivatives of 4-(dimethylamino)pyridine (DMAP) and chiral N-heterocyclic carbenes. nih.govrsc.orgresearchgate.netacs.orgnih.govrsc.org

Research into organocatalytic esterification continues to explore novel catalysts and methodologies. rsc.org However, based on the available information, the utility of this compound as a catalyst for achieving enantioselectivity in esterification reactions has not been reported. Therefore, no detailed research findings or data tables for this specific application can be provided at this time.

Mechanistic Investigations of Pyridinium 3 Nitrobenzenesulfonate Mediated Reactions

Elucidation of Reaction Pathways in Catalytic Cycles

Understanding the complete catalytic cycle is crucial for comprehending how pyridinium (B92312) 3-nitrobenzenesulfonate facilitates chemical reactions. This involves identifying all intermediates and transition states, and understanding how the catalyst is regenerated at the end of the reaction.

While nitroaromatic compounds are typically viewed as oxidizing agents, their involvement in mediating reductive processes is a subject of mechanistic interest. In a catalytic cycle, the nitro group of the 3-nitrobenzenesulfonate anion can act as an electron shuttle. A plausible pathway involves the reduction of the nitro group to a nitroso or hydroxylamine (B1172632) species by a reducing agent in the reaction mixture. This reduced form of the catalyst can then transfer electrons to the substrate, regenerating the original nitroaromatic catalyst to complete the cycle.

The feasibility of this process is rooted in the thermodynamics of nitroaromatic reduction. Linear free energy models have been developed that predict the rate constants for the abiotic reduction of nitroaromatic compounds (NACs). nih.gov One such model uses the Gibbs free energy of the hydrogen atom transfer (HAT) reaction (ArNO₂ + H• → ArNOOH•) as a predictive parameter, suggesting that HAT can be a key step in the reduction mechanism. nih.gov Mechanistic studies on related systems, such as the nitrite-catalyzed reductive nitrosylation of iron(III) porphyrin complexes, show that species derived from nitro groups can facilitate inner-sphere electron-transfer processes. nih.gov

Table 1: Representative Reduction Potentials of Nitroaromatic Compounds This table presents typical data for related compounds to illustrate the electrochemical properties relevant to the proposed mechanistic pathways.

| Compound | One-Electron Reduction Potential (E¹H) vs. NHE (V) |

|---|---|

| Nitrobenzene (B124822) | -0.45 |

| 3-Nitrobenzoic Acid | -0.34 |

| 4-Nitroaniline | -0.67 |

Data is illustrative and sourced from general electrochemical literature.

Pyridinium salts are known to be precursors for radical intermediates, particularly in photochemical reactions. digitellinc.comumich.edu In the context of hydroxylation reactions, pyridinium 3-nitrobenzenesulfonate can mediate the formation of radical species through hydrogen atom transfer (HAT). HAT is a concerted movement of a proton and an electron from one species to another. scripps.edu Enzymes and biomimetic systems often utilize HAT to initiate C-H functionalization by abstracting a hydrogen atom from a substrate to form a carbon-centered radical. nih.gov

A proposed mechanism for hydroxylation involves the pyridinium salt, possibly in an excited state, abstracting a hydrogen atom from a C-H bond of the substrate. This generates a substrate radical and the reduced form of the catalyst. This substrate radical can then react with an oxygen source (e.g., molecular oxygen or a peroxide) to form a hydroxylated product. The catalyst is subsequently regenerated in a later step of the cycle. Studies on photoexcited nitroarenes demonstrate their capacity to act as both the C-H bond activator and the oxygen atom source in anaerobic hydroxylations. consensus.app Similarly, photochemical studies on pyridine (B92270) N-oxides show that hydroxylation can proceed through diradical intermediates. acs.orgnih.gov

The efficiency of HAT is governed by the bond dissociation energies (BDEs) of the C-H bond in the substrate and the corresponding bond in the reduced catalyst.

Table 2: Typical Bond Dissociation Energies (BDEs) Relevant to Hydrogen Atom Transfer This table provides context for the energetic favorability of HAT steps.

| Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| Primary C-H (in propane) | 101 |

| Secondary C-H (in propane) | 98.5 |

| Tertiary C-H (in isobutane) | 96.5 |

| Benzylic C-H (in toluene) | 89.7 |

Data is sourced from standard chemical reference literature.

Role of the Sulfonate Anion in Reaction Mechanism

The nature of the anion in an ionic liquid or salt can significantly affect the catalyst's performance. bohrium.comdntb.gov.ua The 3-nitrobenzenesulfonate anion, with its bulky size and delocalized negative charge across the sulfonate group and the nitro-substituted aromatic ring, forms a relatively "loose" ion pair with the pyridinium cation. This charge delocalization and steric bulk contribute to the thermal stability of the salt.

Furthermore, the anion influences the electrophilicity of the pyridinium cation. A more coordinating or strongly interacting anion would shield the positive charge on the pyridinium nitrogen more effectively, reducing its electrophilicity. The delocalized and non-coordinating nature of the sulfonate anion helps maintain the electrophilic character of the pyridinium ring, which can be crucial for its interaction with substrates. Studies on sulfonic acid-functionalized ionic liquids have shown that the type of anion (e.g., chloride vs. bisulfate) dramatically alters the availability of protons and thus the catalytic activity. bohrium.com Similarly, the structure of sulfonate anions has been shown to influence interfacial ion transfer kinetics, which can be critical for catalyst stability and activity. researchgate.net

The sulfonate group is an excellent leaving group in nucleophilic substitution reactions. This is because the resulting sulfonate anion is highly stabilized by resonance, effectively delocalizing the negative charge over the three oxygen atoms. youtube.comlibretexts.org This inherent stability makes the conjugate acid, a sulfonic acid, a strong acid.

In a reaction mechanism, the sulfonate anion can participate in proton transfer steps. It can act as a "proton shuttle," accepting a proton from one site and delivering it to another. masterorganicchemistry.comnumberanalytics.com This is particularly relevant in reactions that require general acid or base catalysis. For example, the pyridinium cation might activate a substrate, and a subsequent deprotonation step could be facilitated by the sulfonate anion acting as a mild base. Its ability to exist as a stable, independent anion makes it an ideal candidate to participate in such proton relays without irreversibly reacting with intermediates. numberanalytics.com

Insights from Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It measures the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.orglibretexts.org The magnitude of the KIE can provide strong evidence for bond cleavage in the rate-determining step of a reaction. youtube.com

For a reaction mediated by this compound, a primary KIE (typically kH/kD > 2) would be expected if the cleavage of a C-H bond is the slowest step in the mechanism. For instance, in a hydroxylation reaction proceeding via HAT, substituting the abstracted hydrogen with deuterium (B1214612) would significantly slow down the reaction, confirming that HAT is part of the rate-determining step. nih.gov

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization at the transition state. For example, a kH/kD value slightly greater than 1 (normal secondary KIE) might indicate a change from sp³ to sp² hybridization in the transition state. libretexts.org While specific KIE studies on this compound are not widely reported, the principles can be applied to hypothesize outcomes.

Table 3: Hypothetical Kinetic Isotope Effect Data for a Catalyzed C-H Activation This table illustrates how KIE data would be interpreted to support a proposed mechanism.

| Substrate | Rate Constant (k) | KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| Cyclohexane (C₆H₁₂) | kH = 2.5 x 10⁻⁴ s⁻¹ | 6.25 | A primary KIE of this magnitude strongly suggests that the C-H bond is being broken in the rate-determining step, consistent with a HAT mechanism. nih.govacs.org |

Data is hypothetical and for illustrative purposes.

Rate-Limiting Steps in Catalytic Transformations

The reactivity of pyridinium ions is significantly influenced by substituents on the pyridine ring. The Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents, provides a quantitative measure of these effects through the reaction constant, ρ (rho). For the dissociation of substituted pyridinium ions, a significant ρ value of +5.94 has been reported, indicating a strong sensitivity to the electronic effects of substituents. mdpi.com This high value underscores how electron-withdrawing groups enhance the acidity of the pyridinium ion, a factor that can influence the rates of subsequent reaction steps.

To illustrate the influence of substituents on reaction rates, the following table presents kinetic data for the reaction of 2,4-dinitrophenyl benzoates with pyridine, a reaction that forms a pyridinium intermediate.

Table 1: Kinetic Data for the Reaction of 2,4-Dinitrophenyl Benzoates with Pyridine

| Substituent on Benzoate (B1203000) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

|---|---|

| 4-Methoxy | 1.2 x 10⁻³ |

| 4-Methyl | 2.5 x 10⁻³ |

| Hydrogen | 5.0 x 10⁻³ |

| 4-Chloro | 1.1 x 10⁻² |

| 3-Nitro | 4.5 x 10⁻² |

Data adapted from studies on the pyridinolysis of activated esters.

The data clearly shows that electron-withdrawing groups on the benzoate starting material increase the rate of the reaction, which is consistent with the principles of the Hammett relationship.

Understanding Bond Cleavage and Formation Events

The core of any chemical reaction involves the breaking and forming of chemical bonds. In reactions mediated by or involving this compound, the key bond cleavage events could involve the pyridinium ring, the sulfonate group, or the substrate itself.

In reactions where this compound acts as a salt, the 3-nitrobenzenesulfonate anion can serve as a leaving group. The efficiency of this process depends on the stability of the anion. The presence of the electron-withdrawing nitro group enhances the stability of the benzenesulfonate (B1194179) anion, making it a good leaving group.

Kinetic studies on the pyridinolysis of aryl benzenesulfonates reveal a competition between S-O and C-O bond cleavage, depending on the electronic nature of the substituents on the substrate and the nucleophilic pyridine. For instance, in the reaction of 2,4-dinitrophenyl X-substituted-benzenesulfonates, both S-O and C-O bond scissions are observed. The regioselectivity of this cleavage is highly dependent on the electronic properties of the substituents. mdpi.com

Furthermore, the pyridinium moiety itself can undergo bond cleavage. For example, N-benzylpyridinium salts can undergo C-N bond cleavage under basic conditions. The nature of the products formed is dependent on the substituents on the benzylic carbon.

The following table outlines the types of bond cleavage observed in related systems, which can be extrapolated to reactions involving this compound.

Table 2: Potential Bond Cleavage Events in this compound Mediated Reactions

| Bond Type | Context/Reaction | Influencing Factors |

|---|---|---|

| S-O | Cleavage of the sulfonate ester | Electronic nature of substituents on the benzene (B151609) ring and the aryl group. |

| C-O | Cleavage of the sulfonate ester | Electronic nature of substituents on the benzene ring and the aryl group. |

Stereochemical Implications in Chiral Syntheses

The use of chiral catalysts and reagents to control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. Pyridinium salts have emerged as versatile precursors for generating radical species under mild, photoinduced conditions, and these radicals can participate in stereoselective transformations. The redox-active nature of the pyridinium salt allows for single-electron reduction to form a neutral radical, which can then undergo further reactions to generate products with high stereoselectivity.

While specific examples of this compound being used as a catalyst or mediator in asymmetric synthesis are not widely reported, the broader class of chiral pyridinium salts has been successfully employed. These salts can be synthesized from chiral amines, incorporating a stereogenic center into the pyridinium structure.

In recent years, there has been significant progress in the catalytic stereoselective dearomatization of pyridines, a process that converts flat, aromatic pyridine rings into three-dimensional, chiral piperidine (B6355638) structures. These reactions often involve the activation of the pyridine as a pyridinium salt, followed by a nucleophilic attack that sets the stereochemistry. The enantioselectivity of these transformations can be controlled by chiral catalysts, including those based on organocatalysis or transition metal catalysis.

The following table provides illustrative data on the enantioselectivity achieved in asymmetric reactions involving pyridinium salt intermediates.

Table 3: Examples of Stereoselectivity in Reactions Involving Pyridinium Intermediates

| Reaction Type | Chiral Catalyst/Auxiliary | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

|---|---|---|---|

| Asymmetric Dearomatization | Chiral Amine Catalyst | Dihydropyridine Derivative | Up to 99% ee |

| Asymmetric Alkynylation | Chiral Ligand-Metal Complex | Chiral Piperidine Precursor | >20:1 dr |

| Radical Cyclization | Chiral Pyridinium Salt | Cyclized Product | High diastereoselectivity |

Data is representative of the field and not specific to this compound.

The ability to generate chiral products with high stereocontrol highlights the potential of pyridinium-based systems in asymmetric synthesis. Future research may explore the application of this compound in this context, potentially as a co-catalyst or an activating agent in conjunction with a chiral catalyst.

Applications in Advanced Materials and Specialized Chemical Systems

Integration into Functionalized Supports and Heterogeneous Catalysts

The immobilization of pyridinium (B92312) and sulfonic acid moieties onto solid supports is a key strategy in creating robust and recyclable heterogeneous catalysts. These functionalized materials combine the reactive properties of the chemical groups with the practical advantages of a solid phase, such as ease of separation from reaction mixtures and enhanced stability.

Activated carbon (AC) is a highly porous material renowned for its vast surface area, making it an excellent support for various functional groups. Functionalization can be achieved through two primary methods: impregnation, which involves the physical deposition of a substance onto the AC surface, and covalent grafting, where a permanent chemical bond is formed between the functional group and the carbon support. mdpi.com Covalently grafted adsorbents typically exhibit faster kinetics and greater thermal stability. mdpi.com

While direct studies on covalently grafted pyridinium AC for adsorption are not prevalent in the reviewed literature, research on AC impregnated with pyridinium-based ionic liquids (ILs) provides significant insights. In one such study, activated carbon derived from rubber seed shells was impregnated with 1-butylpyridinium (B1220074) bis(trifluoromethylsulfonyl)imide ([C₄Py][Tf₂N]) to enhance CO₂ adsorption. conicet.gov.ar The key findings from this research are summarized below:

| Parameter | Value | Reference |

| Activating Agent | 1-butylpyridinium bis(trifluoromethylsulfonyl)imide | conicet.gov.ar |

| Optimal Carbonization Temp. | 800 °C | conicet.gov.ar |

| Max. Specific Surface Area | 393.99 m²/g | conicet.gov.ar |

| Max. CO₂ Adsorption Capacity | 2.436 mmol/g (at 25 °C, 1 bar) | conicet.gov.ar |

The results indicated that the IL-impregnated AC had a significant capacity for CO₂ capture, which was influenced by temperature and pressure. conicet.gov.ar The process of creating covalently attached pyridinium groups on surfaces has also been demonstrated through the electrografting of pyridine (B92270) derivatives onto silver catalysts to create active sites for CO₂ reduction. tudelft.nl This method, which forms a stable carbon-metal bond via an in-situ generated diazonium cation, illustrates a viable strategy for the covalent functionalization of conductive surfaces, including carbon-based materials. tudelft.nl

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable pore environments make them ideal candidates for catalysis. nih.gov Functionalizing MOFs with sulfonic acid (-SO₃H) groups introduces strong Brønsted acidity, creating powerful solid-acid catalysts.

A notable example is the synthesis of a sulfonic acid-functionalized isoreticular metal-organic framework, S-IRMOF-3. This material was prepared via a post-synthetic modification method, where chlorosulfonic acid was added to IRMOF-3. nih.gov The resulting material, n-Fe₃O₄@SiO₂-TA-SO₃H IL, which combines a sulfonic acid group with an imidazolium-IL cation on a magnetic nanocomposite, proved to be a highly efficient and recyclable heterogeneous catalyst for the Hantzsch reaction to produce 1,4-dihydropyridines. nih.gov

The catalyst demonstrated excellent performance in both symmetric and asymmetric Hantzsch reactions, attributable to the high density of acidic -SO₃H groups. nih.gov Its magnetic nature allowed for easy separation from the reaction mixture using an external magnet, and it could be reused for multiple cycles without a significant loss of catalytic activity. nih.gov

Pyridinium 3-Nitrobenzenesulfonate in Ionic Liquid Contexts

Ionic liquids (ILs) are salts with melting points below 100 °C, often described as designer solvents due to the ability to tune their physical and chemical properties by modifying the cation and anion structure. longdom.orgyoutube.com this compound is an organic salt composed of a pyridinium cation and a 3-nitrobenzenesulfonate anion. glpbio.com While the pyridinium cation is a common component of many well-studied ionic liquids, longdom.orgrsc.org the use of this compound itself as an ionic liquid is not documented in the surveyed scientific literature. It is commercially available as a chemical reagent. glpbio.com

The choice of anion is critical in determining the properties of an ionic liquid, including its melting point, viscosity, solubility, and stability. longdom.org Common anions used to form ILs include halides, tetrafluoroborate (B81430), and hexafluorophosphate. longdom.org Functional anions can be specifically designed to impart particular characteristics, such as enhanced conductivity or specific catalytic activity, by introducing groups like phosphate (B84403) or sulfonic acid. youtube.com

While there is no specific data in the reviewed literature describing 3-nitrobenzenesulfonate as the anion component in a functional ionic liquid system, the general principles of IL design suggest that its properties would be influenced by the nitro (-NO₂) and sulfonate (-SO₃⁻) groups. The sulfonate group would provide the negative charge, while the nitro group would increase the polarity and potentially engage in specific interactions with solutes or other IL components. Studies on related compounds, such as pyridinium-based ILs with bromide or tetrafluoroborate anions, show that the anion has a profound effect on the IL's ability to stabilize enzymes, with the bromide anion showing a greater stabilizing effect than the tetrafluoroborate anion. nih.govtubitak.gov.tr

The reaction environment provided by an ionic liquid can significantly alter the rate and selectivity of chemical reactions compared to conventional molecular solvents. This is due to the unique polarity, hydrogen bonding capabilities, and solvation effects of the IL. conicet.gov.ar

Direct studies on the influence of this compound as a reaction medium are absent in the available literature. However, research on the reactivity of related benzenesulfonate (B1194179) compounds in various ionic liquids provides valuable context. A study on the aminolysis of methyl-p-nitrobenzenesulfonate in different pyridinium and imidazolium-based ionic liquids found that the reaction rate was an order of magnitude faster in the ILs than in water. conicet.gov.ar This rate enhancement was attributed to the specific solvent effects of the ionic liquid environment.

Another study investigated nitroso group transfer from an N-nitrososulfonamide in different solvents and ionic liquids. The results showed that the reaction rate correlated well with the solvent's polarity and its ability to act as a hydrogen bond donor. conicet.gov.ar The rate constant was found to be almost independent of the specific ionic liquid used in the study, suggesting that for this particular reaction, the general solvent properties of the ILs were more influential than specific ion-solute interactions. conicet.gov.ar These findings indicate that an ionic medium containing a nitrobenzenesulfonate anion would likely influence reaction outcomes through its polarity and hydrogen-bonding characteristics, though specific data for the title compound remains unavailable.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems Based on Pyridinium (B92312) 3-Nitrobenzenesulfonate

The unique structure of Pyridinium 3-nitrobenzenesulfonate, combining a pyridinium cation and a nitrobenzenesulfonate anion, presents intriguing possibilities for the design of novel catalytic systems. While direct catalytic applications are an area of emerging research, studies on related compounds pave the way for future exploration.

Future research is likely to focus on leveraging the compound's properties in several catalytic domains:

Ionic Liquid Catalysis : Pyridinium salts are foundational to many room-temperature ionic liquids (RTILs). Research has demonstrated that systems like pentylpyridinium tribromide can act as both a solvent and a reagent for reactions like oxidative dimerization, offering a clean, rapid, and environmentally benign synthetic approach. mdpi.com Exploring the potential of this compound as a recyclable RTIL could unlock new, sustainable reaction pathways.

Phase-Transfer Catalysis : The amphiphilic nature of pyridinium salts makes them suitable candidates for phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. The specific counter-ion, 3-nitrobenzenesulfonate, could influence the catalyst's solubility and efficiency in various organic and aqueous systems.

Functionalized Material Catalysis : A significant trend involves tailoring activated carbon with pyridinium functional groups to create specialized materials for applications like ion exchange. psu.edu These functionalized solids are particularly effective for removing contaminants like perchlorate (B79767) from water. psu.edu Future work could involve immobilizing this compound onto solid supports to create heterogeneous catalysts that are easily separable and reusable, enhancing process sustainability. Patents related to catalytic sulfonation for producing sodium 3-nitrobenzenesulfonate using catalysts like sodium tungstate (B81510) or vanadium suggest that the sulfonate group is active in catalytic processes. google.com

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The synthesis of this compound and its derivatives is an area where green chemistry principles can be increasingly applied to reduce environmental impact and improve efficiency. nih.gov

Key trends in this area include:

Greener Synthetic Routes : Research into the synthesis of related compounds, such as 3-pyridinesulfonyl chloride, highlights a move towards environmentally friendly methods that reduce waste, avoid foul-smelling reagents, and operate under milder conditions. patsnap.com One such method involves the diazotization and substitution of 3-aminopyridine. patsnap.com The synthesis of a similar compound, m-nosylate, has been achieved by reacting an alcohol with m-nitrobenzenesulfonyl chloride in the presence of pyridine (B92270), a reaction that could be adapted for the target compound. nih.gov

One-Pot and Multicomponent Reactions : Photocatalytic multi-component reactions are emerging as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step under mild conditions. researchgate.net Developing a one-pot synthesis for this compound from simple precursors would represent a significant advancement in efficiency and resource conservation.

Use of Benign Solvents : A core principle of green chemistry is the reduction or replacement of hazardous solvents. youtube.com Research has shown the successful use of water as a solvent in sonochemical protocols for synthesizing heterocyclic compounds like 1,3,5-triazines, a method that is significantly "greener" than classical heating approaches. nih.gov Applying such techniques to the synthesis of pyridinium salts could drastically improve the environmental profile of the process.

The table below outlines potential green chemistry strategies for the synthesis of this compound.

Table 1: Green Chemistry Approaches in Synthesis| Green Chemistry Principle | Potential Application to Synthesis | Anticipated Benefit | Relevant Research Analogy |

|---|---|---|---|

| Use of Catalysis | Employing recyclable catalysts like FeCl₃ for pyridine ring formation or using the product itself as an ionic liquid catalyst. | Reduced waste, lower energy consumption, and atom economy. | FeCl₃-catalyzed synthesis of substituted pyridines. nih.gov |

| Safer Solvents & Auxiliaries | Replacing traditional organic solvents (e.g., dichloromethane) with water or acetonitrile. | Reduced environmental impact and improved process safety. | Sonochemical synthesis of triazines in water nih.gov; Replacement of methylene (B1212753) chloride with acetonitrile/pyridine system. pharmtech.com |

| Design for Energy Efficiency | Utilizing sonochemical or microwave-assisted synthesis instead of conventional heating. | Drastically reduced reaction times and energy usage. | Microwave and sonochemical synthesis of 1,3,5-triazine (B166579) derivatives. nih.gov |

| Atom Economy | Developing one-pot or multicomponent reactions from basic precursors. | Maximizes the incorporation of starting materials into the final product, minimizing byproducts. | Emergence of photocatalytic multi-component reactions for complex molecules. researchgate.net |

Advanced Spectroscopic and In-Situ Monitoring Techniques

To fully understand and optimize reactions involving this compound, advanced spectroscopic and real-time monitoring techniques are indispensable. These methods provide direct insight into reaction mechanisms, kinetics, and the formation of transient intermediates.

In-Situ Monitoring : Techniques like in-situ Infrared (IR) spectroscopy are powerful for observing reactions as they happen. For example, in-situ IR has been used to directly detect the formation of key intermediates, such as O-trifluoromethanesulfonyloxyiminium ions, during reactions involving pyridine bases. mit.edu This allows for a detailed, real-time understanding of reaction pathways and the identification of short-lived species. mit.edu Similarly, combining IR and Nuclear Magnetic Resonance (NMR) monitoring can provide comprehensive data on nucleophilic addition reactions to pyridinium salts. figshare.com

Time-Resolved Analysis : For solid-state or mechanochemical reactions, time-resolved in-situ (TRIS) monitoring using techniques like X-ray diffraction (XRD) and Raman spectroscopy is revolutionizing the field. nih.gov This approach can reveal the evolution of a reaction, including induction periods, growth phases, and the formation of crystalline intermediates, which would otherwise remain unobserved. nih.gov

Advanced NMR and FT-IR Spectroscopy : Detailed structural confirmation of this compound and its derivatives relies on high-resolution ¹H and ¹³C NMR and FT-IR spectroscopy. Studies on analogous stilbazolium and pyridinium-curcumin compounds provide a roadmap for assigning characteristic peaks and confirming molecular structures. mdpi.comnih.gov

The following table summarizes key spectroscopic features relevant to the structural components of this compound, based on data from related compounds.

Table 2: Exemplary Spectroscopic Data for Key Functional Groups| Functional Group | Spectroscopic Technique | Expected Chemical Shift / Frequency Range | Reference Compound Example |

|---|---|---|---|

| Pyridinium Ring Protons | ¹H NMR | δ 8.2 - 8.9 ppm | MMPI Crystal (doublet peaks at 8.217, 8.878 ppm). mdpi.com |

| Pyridinium Ring Carbons | ¹³C NMR | δ 124 - 153 ppm | MMPI Crystal (peaks at 124.06, 145.63, 152.88 ppm). mdpi.com |

| Nitro Group (NO₂) | FT-IR | ~1530 cm⁻¹ (asymmetric stretch), ~1350 cm⁻¹ (symmetric stretch) | General literature values for nitroaromatics. |

| Sulfonate Group (SO₃) | FT-IR | ~1200-1250 cm⁻¹ (asymmetric stretch), ~1050 cm⁻¹ (symmetric stretch) | General literature values for sulfonates. |

| Reaction Intermediates | In-Situ IR | 1664-1692 cm⁻¹ | Iminium ion intermediates observed in reactions with pyridine additives. mit.edu |

Deeper Computational Insights into Complex Reaction Systems

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens for understanding the electronic structure, stability, and reactivity of molecules like this compound at an atomic level.

Predicting Thermodynamic Properties : DFT methods can be used to calculate the heat of formation for various nitro derivatives of pyridine, providing fundamental data on their stability. researchgate.net Such calculations are crucial for assessing the energetic properties of new compounds.

Elucidating Reaction Mechanisms : Computational studies have been instrumental in mapping the potential energy surfaces for reactions involving benzenesulfonates. For instance, detailed calculations on the alkaline hydrolysis of pyridine-3-yl benzenesulfonate (B1194179) and its N-methylpyridinium derivative have been used to investigate whether the reaction proceeds through a stepwise or concerted mechanism, and to optimize the geometries of transition states. acs.org

Analyzing Intermolecular Interactions : DFT is used to study how molecules like nitrobenzene (B124822) interact with surfaces, which is critical for applications in catalysis and electrochemistry. bohrium.com These studies can analyze charge transfer, adsorption energies, and the nature of bonding (e.g., van der Waals vs. physisorption), providing insights that are difficult to obtain experimentally. bohrium.com In drug design research, computational docking studies reveal how pyridinium rings interact with amino acid residues in protein active sites, guiding the development of more potent inhibitors. nih.gov

The table below highlights how computational methods are being applied to systems containing pyridinium and nitroaromatic motifs.

Table 3: Application of Computational Methods in Analyzing Pyridinium and Nitroaromatic Systems| Computational Method | System Studied | Properties Calculated | Key Insight Gained |

|---|---|---|---|

| DFT | Nitro derivatives of pyridine | Heat of formation, total energies, NICS(0) values. | Assessed aromatic stability and energetic properties of various isomers. researchgate.net |

| DFT | Pyridine-3-yl benzenesulfonate and its N-methylpyridinium derivative | Potential energy surfaces, transition state geometries. | Provided evidence for a concerted reaction mechanism for hydrolysis, challenging prior assumptions of a stable intermediate. acs.org |

| DFT-D3 (with VASP) | Nitrobenzene on Ag(111) surface | Adsorption energies, induced charge density, projected density of states (PDOS). | Elucidated that adsorption is primarily through van der Waals forces and that negative charging of the molecule weakens this interaction. bohrium.com |

| Molecular Docking | N-benzyl pyridinium-curcumin derivatives with AChE | Binding poses, intermolecular interactions (e.g., pi-pi stacking). | Identified key interactions between the pyridinium ring and amino acids (TRP84, PHE330) in the enzyme's active site. nih.gov |

Q & A

Q. What are the recommended safety protocols for handling Pyridinium 3-nitrobenzenesulfonate in laboratory settings?

- Methodological Answer : Researchers must wear protective equipment, including gloves, lab coats, safety goggles, and masks, to prevent skin/eye contact and inhalation. Work should be conducted in a fume hood. Post-experiment waste must be segregated and disposed of via certified biological waste management services to mitigate environmental risks. These protocols align with general pyridinium compound safety guidelines .

Q. How is this compound synthesized, and what are the key reaction parameters?

- Methodological Answer : Synthesis typically involves sulfonation of nitrobenzene derivatives followed by ion exchange with pyridinium salts. Key parameters include:

- Temperature : Reactions often proceed at 80–100°C to ensure complete sulfonation.

- Solvent : Polar aprotic solvents like acetonitrile enhance solubility .

- Stoichiometry : A 1:1 molar ratio of nitrobenzenesulfonic acid to pyridine ensures optimal salt formation .

Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical to remove unreacted precursors .

Q. What spectroscopic and physical characterization methods are used to confirm this compound’s structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H-NMR (in DMSO-d) identifies pyridinium proton signals (δ 8.5–9.0 ppm) and aromatic sulfonate peaks (δ 7.5–8.5 ppm) .

- Melting Point Analysis : The compound melts at 119–122°C, consistent with its crystalline ionic structure .

- Elemental Analysis : Confirms CHNOS composition .

Advanced Research Questions

Q. How can computational modeling elucidate the microstructural dynamics of this compound in ionic liquid systems?

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in H-NMR or IR spectra (e.g., unexpected splitting or peak shifts) may arise from impurities or polymorphism. Mitigation steps:

Q. How does the nitro group’s position (meta vs. para) in pyridinium nitrobenzenesulfonate salts affect reactivity in catalytic applications?

- Methodological Answer : Comparative studies require:

- Synthetic Controls : Prepare para-nitro analogs (e.g., Pyridinium 4-nitrobenzenesulfonate) using identical conditions .

- Kinetic Analysis : Measure reaction rates in model reactions (e.g., ester hydrolysis) to assess electronic effects.

- DFT Calculations : Compute charge distribution and frontier molecular orbitals to explain meta-substitution’s steric/electronic influence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro